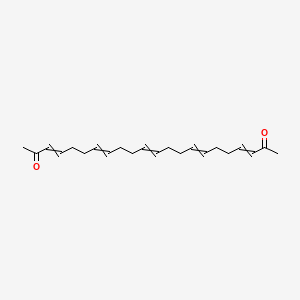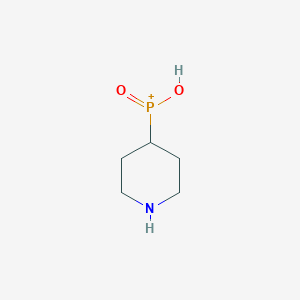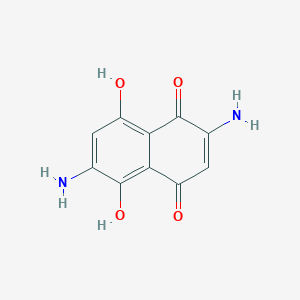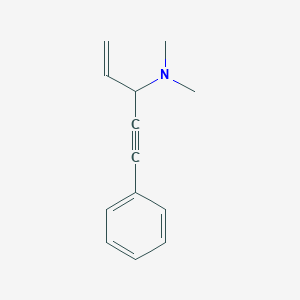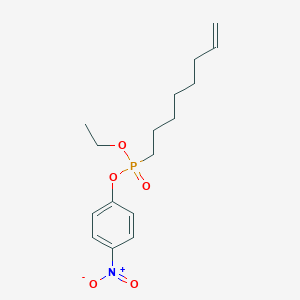
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl group, a nitrophenyl group, and an oct-7-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate typically involves the reaction of 4-nitrophenol with ethyl phosphonochloridate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with oct-7-en-1-ol to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethyl and oct-7-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl phosphonates.
Applications De Recherche Scientifique
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine at synapses. This results in prolonged nerve impulses and can cause hyperexcitation in pests.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-nitrophenyl ethylphosphonate
- Diethyl 4-nitrophenyl phosphate
- 4-nitrophenyl 4-toluenesulfonate
Uniqueness
Ethyl 4-nitrophenyl oct-7-EN-1-ylphosphonate is unique due to its specific structure, which includes an oct-7-en-1-yl chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
496837-08-2 |
|---|---|
Formule moléculaire |
C16H24NO5P |
Poids moléculaire |
341.34 g/mol |
Nom IUPAC |
1-[ethoxy(oct-7-enyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H24NO5P/c1-3-5-6-7-8-9-14-23(20,21-4-2)22-16-12-10-15(11-13-16)17(18)19/h3,10-13H,1,4-9,14H2,2H3 |
Clé InChI |
QGUZAVAESMFZRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCC=C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


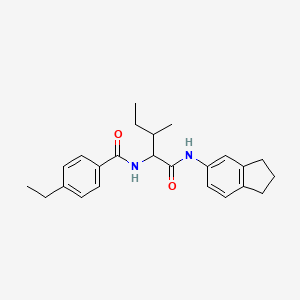
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
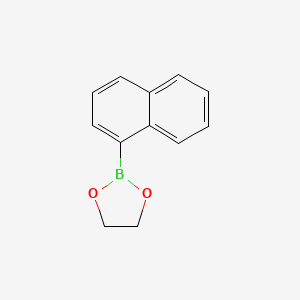
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

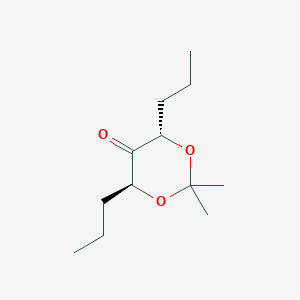
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
